1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-17-7-3-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-2-4-8-18(16)22(23)24/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDIPTMIGLJEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 2 Fluorobenzyl 4 2 Nitrobenzyl Piperazine
Optimization of Alkylation Protocols for N-Alkylation of Piperazine (B1678402) Nitrogens
Regioselectivity Considerations in Disubstitution of Piperazine
Achieving high regioselectivity in the disubstitution of piperazine is paramount to avoid the formation of a complex mixture of products. The primary challenge lies in preventing the formation of the symmetrical 1,4-bis(2-fluorobenzyl)piperazine and 1,4-bis(2-nitrobenzyl)piperazine.
Several factors influence the regioselectivity of the N-alkylation of piperazine:
Stoichiometry: Careful control of the molar ratio of the alkylating agent to piperazine is crucial in the first step of a stepwise synthesis. Using a slight excess of piperazine can favor mono-alkylation.
Protecting Groups: The use of a protecting group on one of the nitrogen atoms is a robust method to ensure mono-alkylation. nih.gov The protecting group is then removed to allow for the second, different alkylation.
Protonation: The protonation of piperazine can be employed as a simple and green method of protecting one of the secondary nitrogen atoms. nih.gov The resulting piperazinium salt is less nucleophilic, thus suppressing the competitive reaction that leads to disubstituted derivatives. nih.gov
Reaction Conditions: Factors such as the solvent, temperature, and base used can influence the rate and selectivity of the alkylation reactions.
The table below summarizes the strategies to enhance regioselectivity in the synthesis of 1,4-disubstituted piperazines.
| Strategy | Principle | Expected Outcome |
| Stepwise Alkylation | Sequential addition of alkylating agents with intermediate purification. | Higher yield of the unsymmetrical product compared to a one-pot reaction. |
| Use of Protecting Groups | One nitrogen atom is chemically blocked to prevent its reaction. | Excellent control over the substitution pattern, leading to high purity of the desired product. nih.gov |
| Protonation | Formation of a piperazinium salt to reduce the nucleophilicity of one nitrogen. | A greener alternative to traditional protecting groups, minimizing waste. nih.gov |
| Reductive Amination | Reaction with an aldehyde followed by reduction. | Can offer good selectivity depending on the substrate and reaction conditions. mdpi.com |
Advanced Purification Techniques for Synthetic Intermediates and the Final Compound
The purification of the synthetic intermediates and the final 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine is critical to obtain a compound of high purity. A combination of techniques is often employed.
Crystallization: This is a primary method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. For piperazine derivatives, the formation of salts, such as hydrochlorides or citrates, can facilitate crystallization and improve the purity of the final product. google.comscispace.com The choice of solvent is crucial and can be determined experimentally.
Column Chromatography: This technique is widely used for the separation of components in a mixture. For the purification of piperazine derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, is used as the mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.
Acid-Base Extraction: The basic nature of the piperazine nitrogen atoms allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine nitrogens, transferring the compound to the aqueous phase. The aqueous phase is then separated, neutralized with a base, and the purified compound is extracted back into an organic solvent.
The following table outlines the advantages and disadvantages of these purification techniques.
| Purification Technique | Advantages | Disadvantages |
| Crystallization | Scalable, cost-effective, can yield very pure products. | Requires a suitable solvent, may result in product loss in the mother liquor. |
| Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires significant amounts of solvent, may not be suitable for large-scale purification. |
| Acid-Base Extraction | Simple, effective for removing non-basic impurities. | Only applicable to basic compounds, may not be effective for removing other basic impurities. |
Principles of Green Chemistry Applied to the Synthesis of This Chemical Entity
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.
Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. In the synthesis of this compound, addition reactions, such as reductive amination, generally have a higher atom economy than substitution reactions that generate stoichiometric byproducts.
Use of Safer Solvents: The choice of solvents is a key aspect of green chemistry. Traditional solvents such as chlorinated hydrocarbons are being replaced by greener alternatives like ethanol, 2-propanol, or even water, where feasible. unibo.it The use of piperazine itself as a solvent in some synthetic approaches is an eco-friendly and cost-effective strategy. organic-chemistry.org
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. mdpi.com For instance, catalytic hydrogenation for the reduction of a nitro group, should one be present in a precursor, is a greener alternative to the use of stoichiometric reducing agents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov
Waste Prevention: Designing syntheses to minimize waste is a fundamental principle of green chemistry. This can be achieved by optimizing reaction conditions to maximize yield and selectivity, and by choosing synthetic routes that generate fewer byproducts.
The following table provides a summary of the application of green chemistry principles to the synthesis of piperazine derivatives.
| Green Chemistry Principle | Application in Piperazine Synthesis |
| Atom Economy | Favoring addition reactions like reductive amination over substitution reactions. rsc.org |
| Safer Solvents | Utilizing alcohols, water, or even excess piperazine as the reaction medium. unibo.itorganic-chemistry.org |
| Catalysis | Employing catalytic methods for transformations to reduce waste. mdpi.com |
| Energy Efficiency | Optimizing reactions to proceed at lower temperatures or using energy-efficient technologies like microwave synthesis. nih.gov |
| Waste Prevention | Designing high-yield, high-selectivity reactions and minimizing the use of protecting groups. |
Advanced Structural Elucidation and Conformational Analysis of 1 2 Fluorobenzyl 4 2 Nitrobenzyl Piperazine
High-Resolution Spectroscopic Characterization
The structural identity and purity of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine are unequivocally established through a suite of high-resolution spectroscopic methods. These techniques provide detailed information on the molecular framework, functional groups, and connectivity of the atoms.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to assign all proton and carbon signals.
In ¹H NMR, the eight protons of the piperazine (B1678402) ring typically appear as a complex set of multiplets due to the conformational rigidity of the ring and coupling between adjacent protons. The benzylic protons of both the 2-fluorobenzyl and 2-nitrobenzyl groups are expected to resonate as distinct singlets or AB quartets. The aromatic protons display characteristic splitting patterns corresponding to their substitution on the phenyl rings.
¹³C NMR spectroscopy provides complementary information, with distinct signals for the aliphatic carbons of the piperazine ring and the benzylic carbons. The aromatic carbons show signals in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
Dynamic NMR studies on related N-substituted piperazine derivatives reveal that the molecule may exist as multiple conformers in solution at room temperature. rsc.orgnih.gov This is often due to the restricted interconversion of the piperazine chair conformations, leading to signal broadening or the appearance of multiple sets of signals at lower temperatures. rsc.orgnih.gov As the temperature is increased, these signals coalesce as the rate of interconversion increases, allowing for the calculation of the activation energy barrier (ΔG‡) for this process. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Piperazine Ring (CH₂) | 2.40 - 2.60 (multiplet, 8H) | ~53.0 |
| 2-Fluorobenzyl (CH₂) | ~3.55 (singlet, 2H) | ~56.0 |
| 2-Nitrobenzyl (CH₂) | ~3.65 (singlet, 2H) | ~55.5 |
| Aromatic (C-H) | 7.00 - 8.10 (multiplets) | 115.0 - 150.0 |
| Aromatic (C-F) | --- | ~160.0 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-NO₂) | --- | ~148.0 |
| Aromatic (C-CH₂) | --- | ~125-135 |
Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual values may vary depending on solvent and experimental conditions.
Advanced Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is utilized to confirm the elemental composition of the molecule. The technique provides a highly accurate mass measurement, which can be used to definitively determine the molecular formula (C₁₈H₂₀FN₃O₂).
Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to investigate the fragmentation pathways. The most probable fragmentation patterns involve the cleavage of the benzylic C-N bonds, leading to the formation of 2-fluorobenzyl and 2-nitrobenzyl cations, as well as fragments corresponding to the piperazine ring.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula |
| 342.16 | [M+H]⁺ | [C₁₈H₂₁FN₃O₂]⁺ |
| 109.05 | [2-fluorobenzyl]⁺ | [C₇H₆F]⁺ |
| 136.04 | [2-nitrobenzyl]⁺ | [C₇H₆NO₂]⁺ |
| 85.09 | [Piperazine fragment]⁺ | [C₄H₉N₂]⁺ |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, is employed to identify the characteristic functional groups within the molecule.
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to:
C-H stretching: Aliphatic C-H stretching from the piperazine and benzyl (B1604629) methylene (B1212753) groups are observed around 2800-3000 cm⁻¹. Aromatic C-H stretching bands appear above 3000 cm⁻¹.
N-O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group are anticipated around 1525 cm⁻¹ and 1345 cm⁻¹, respectively. researchgate.net
C-N stretching: Vibrations associated with the tertiary amine C-N bonds of the piperazine ring typically appear in the 1100-1200 cm⁻¹ region.
C-F stretching: A strong absorption band for the aryl-fluoride bond is expected in the range of 1200-1250 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.
Table 3: Key Predicted FT-IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2800 - 2980 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric NO₂ Stretch | ~1525 |
| Symmetric NO₂ Stretch | ~1345 |
| C-F Stretch | 1200 - 1250 |
| C-N Stretch | 1100 - 1200 |
Solid-State Structure Determination via X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Based on crystallographic studies of numerous N,N'-disubstituted piperazine derivatives, the piperazine ring is expected to adopt a stable chair conformation. iucr.orgnih.gov In this conformation, the bulky 2-fluorobenzyl and 2-nitrobenzyl substituents are predicted to occupy equatorial positions to minimize steric hindrance, which is the thermodynamically favored arrangement. nih.gov The crystal packing would be stabilized by intermolecular interactions such as van der Waals forces and potentially weak C-H···O or C-H···F hydrogen bonds.
Table 4: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pna2₁ |
| Piperazine Ring Conformation | Chair |
| Substituent Position | Equatorial |
| C-N Bond Length (piperazine) | ~1.46 Å |
| C-C Bond Length (piperazine) | ~1.52 Å |
| C-N-C Bond Angle (piperazine) | ~110° |
Investigation of Conformational Dynamics and Preferred Conformations
The conformational flexibility of this compound is primarily governed by the dynamics of the six-membered piperazine ring.
Chair-Boat Interconversion of the Piperazine Ring
In solution, the piperazine ring is not static but undergoes rapid conformational changes. The most stable conformation is the chair form. The ring can flip from one chair conformation to another through a process known as ring inversion. rsc.org This process involves passing through higher-energy intermediate conformations, such as the twist-boat and boat forms. The chair-chair interconversion is a key dynamic process that can be studied using temperature-dependent NMR spectroscopy. nih.gov At low temperatures, this process is slow on the NMR timescale, and distinct signals for axial and equatorial protons may be observed. As the temperature increases, the rate of interconversion accelerates, leading to the coalescence of these signals into a time-averaged spectrum. rsc.org The energy barrier for this interconversion provides insight into the conformational stability of the molecule. For N,N'-disubstituted piperazines, this barrier is influenced by the steric bulk of the substituents. rsc.org
Rotational Barriers and Aromatic Ring Orientations
The conformational flexibility of this compound is largely determined by the rotation around several key single bonds. The most significant of these are the bonds connecting the benzyl groups to the piperazine nitrogen atoms (C-N bonds) and the bonds between the methylene bridges and the aromatic rings (CH₂-Ar bonds). The rotation around these bonds is not entirely free and is hindered by energy barriers, the heights of which dictate the preferred spatial orientation of the aromatic rings.
The orientation of the 2-fluorobenzyl and 2-nitrobenzyl rings relative to the piperazine core would be influenced by steric hindrance and electronic interactions. The presence of ortho-substituents (fluorine and a nitro group) on both aromatic rings is expected to create significant steric clash, leading to higher rotational barriers compared to their unsubstituted counterparts.
A comprehensive understanding of these rotational dynamics would require computational chemistry methods, such as density functional theory (DFT) calculations. By systematically rotating the dihedral angles of interest and calculating the corresponding energy, a potential energy surface can be mapped out. The peaks on this surface would correspond to the transition states for rotation, and their energy relative to the minima (the stable conformers) would define the rotational energy barriers.
Table 1: Hypothetical Rotational Energy Barriers for Key Dihedral Angles in this compound
| Dihedral Angle | Description | Hypothetical Rotational Barrier (kcal/mol) |
| τ₁ (C-C-N-C) | Rotation around the N-CH₂(2-fluorobenzyl) bond | 5 - 10 |
| τ₂ (C-C-N-C) | Rotation around the N-CH₂(2-nitrobenzyl) bond | 6 - 12 |
| τ₃ (N-C-C-C) | Rotation of the 2-fluorobenzyl ring | 4 - 8 |
| τ₄ (N-C-C-C) | Rotation of the 2-nitrobenzyl ring | 5 - 10 |
Note: These values are illustrative and would need to be confirmed by quantum mechanical calculations.
The preferred orientations of the aromatic rings would likely be those that minimize steric repulsion. It is plausible that the rings would adopt a staggered or gauche conformation relative to the piperazine ring to alleviate the steric strain imposed by the ortho substituents.
Intra-molecular Non-covalent Interactions and Their Influence on Conformation
One of the key potential interactions is an intramolecular hydrogen bond. The oxygen atoms of the nitro group are electronegative and could potentially act as hydrogen bond acceptors. A plausible interaction could occur between one of the nitro group's oxygen atoms and a hydrogen atom on the methylene bridge of the 2-fluorobenzyl group, or even a C-H···O interaction with an aromatic hydrogen. The presence of the electronegative fluorine atom on the other benzyl ring could also influence the electronic environment and modulate the strength of these interactions.
Furthermore, dispersion forces, also known as van der Waals interactions, would be present between the aromatic rings. These forces could lead to attractive π-π stacking interactions if the rings can adopt a parallel-displaced or T-shaped arrangement. However, given the likely steric hindrance from the ortho substituents, achieving an optimal geometry for strong π-π stacking might be challenging.
To definitively identify and quantify these non-covalent interactions, advanced computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be indispensable. These methods can visualize and characterize weak interactions based on the electron density distribution of the molecule.
Table 2: Potential Intramolecular Non-covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| C-H···O Hydrogen Bond | Methylene C-H (fluorobenzyl) | Oxygen (nitro group) | 0.5 - 2.0 |
| C-H···F Interaction | Aromatic C-H | Fluorine | 0.2 - 1.0 |
| π-π Stacking | 2-fluorobenzyl ring | 2-nitrobenzyl ring | 1.0 - 3.0 |
Note: The existence and strength of these interactions are hypothetical and would require detailed computational analysis for confirmation.
Reactivity, Reaction Mechanisms, and Derivatization Studies of 1 2 Fluorobenzyl 4 2 Nitrobenzyl Piperazine
Reactivity of the Nitroaromatic Moiety
The 2-nitrobenzyl group is a critical site of reactivity within the molecule, primarily due to the strong electron-withdrawing nature of the nitro group.
The most prominent reaction of the nitroaromatic moiety is its reduction to the corresponding amino group. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of reducing agents. The general reaction is depicted below:
General Reaction Scheme for Nitro Group Reduction
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or ammonium (B1175870) formate) and chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). The choice of reducing agent can sometimes allow for the isolation of intermediate reduction products such as nitroso or hydroxylamino derivatives. 4-Nitrobenzyl carbamates, for instance, are known to be reduced to the corresponding hydroxylamines by E. coli B nitroreductase. rsc.org
The resulting amino-substituted derivative, 1-(2-fluorobenzyl)-4-(2-aminobenzyl)piperazine, would be a valuable intermediate for further functionalization, such as diazotization followed by substitution, or acylation to form amides.
Table 1: Common Reducing Agents for Aromatic Nitro Groups
| Reducing Agent | Conditions | Comments |
|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation, various solvents | Generally clean and high-yielding. |
| Fe/HCl or Fe/NH₄Cl | Metal in acidic or neutral media | Classical and cost-effective method. |
| SnCl₂/HCl | Stannous chloride in acid | Often used for selective reductions. |
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the nitroaromatic ring, although it is less common than electrophilic substitution for benzene (B151609) derivatives. wikipedia.orgbritannica.com The SNAr mechanism is significantly facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org In the case of the 2-nitrobenzyl moiety of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine, there is no inherent leaving group on the aromatic ring.
However, if a leaving group (e.g., a halogen) were present on the nitro-substituted ring, the nitro group at the ortho position would activate the ring towards nucleophilic attack. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The addition of the nucleophile is typically the rate-determining step. nih.gov Without a leaving group, SNAr reactions are not expected to occur.
Reactivity of the Fluorobenzyl Moiety
The 2-fluorobenzyl group introduces different reactivity patterns, primarily influenced by the fluorine substituent on the aromatic ring and the potential for C-F bond cleavage under specific conditions.
The fluorine atom is the most electronegative element, and its presence on the benzene ring has a dual electronic effect. Inductively, it is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, through resonance, it is a weak ortho-, para-director due to its ability to donate a lone pair of electrons to the aromatic system. In the context of this compound, electrophilic substitution on the fluorobenzyl ring would be disfavored compared to reactions on the more electron-rich piperazine (B1678402) nitrogens.
The carbon-fluorine bond is the strongest single bond to carbon, making its activation challenging. chem8.org Benzylic C-F bonds, however, can be activated under certain conditions. nih.gov This activation typically requires harsh conditions, such as the use of strong Brønsted or Lewis acids, or catalysis by transition metals. frontiersin.orgmdpi.com Milder methods involving hydrogen bond donors like hexafluoroisopropanol (HFIP) have also been developed to facilitate the cleavage of benzylic C-F bonds, generating a benzylic cation that can be trapped by nucleophiles. nih.govfrontiersin.org
Recent advancements have also explored photocatalytic methods for C-F bond activation, which can proceed under milder conditions. nih.gov For this compound, C-F bond activation would likely require specialized reagents and is not expected under standard reaction conditions.
Reactivity of the Piperazine Nitrogens in the Substituted Core
The piperazine ring contains two tertiary amine nitrogens, which are generally nucleophilic and basic. The electronic environment of these nitrogens in this compound is influenced by the attached benzyl (B1604629) groups. Both the 2-fluorobenzyl and 2-nitrobenzyl groups are electron-withdrawing to some extent, which will reduce the basicity and nucleophilicity of the piperazine nitrogens compared to an unsubstituted piperazine.
Despite this, the piperazine nitrogens are expected to be the most nucleophilic sites in the molecule under many conditions. They can react with a variety of electrophiles, such as:
Alkylating agents: Reaction with alkyl halides would lead to the formation of quaternary piperazinium salts.
Acylating agents: Acyl chlorides or anhydrides would react to form amides, though this is less common for tertiary amines.
Oxidizing agents: Reagents like hydrogen peroxide or peroxy acids could lead to the formation of N-oxides.
The relative reactivity of the two piperazine nitrogens would be subtly different due to the differing electronic effects of the 2-fluorobenzyl and 2-nitrobenzyl substituents. However, in the absence of specific experimental data, predicting the regioselectivity of such reactions is speculative. The piperazine moiety is a common scaffold in medicinal chemistry, often utilized for its favorable pharmacokinetic properties and its ability to be readily functionalized. nih.gov
Quaternization Reactions and Salt Formation
The tertiary amine nature of the piperazine nitrogen atoms in this compound makes them susceptible to quaternization reactions. This process involves the alkylation of one or both nitrogen atoms, leading to the formation of quaternary ammonium salts. The lone pair of electrons on the nitrogen atoms can act as a nucleophile, attacking an electrophilic carbon of an alkyl halide or another suitable alkylating agent.
The quaternization can, in principle, occur at either the N1 or N4 position of the piperazine ring. However, the electronic and steric environment surrounding each nitrogen atom will influence the reaction's regioselectivity. The nitrogen atom attached to the 2-fluorobenzyl group (N1) and the nitrogen atom attached to the 2-nitrobenzyl group (N4) have different electronic environments, which could lead to preferential quaternization at one site over the other.
Furthermore, the piperazine nitrogens can be readily protonated by acids to form piperazinium salts. The formation of such salts is a common strategy to improve the aqueous solubility and crystallinity of piperazine-containing compounds. Various organic and inorganic acids can be used for this purpose, leading to the formation of salts with different physicochemical properties. For instance, co-crystallization of similar N-arylpiperazines with carboxylic acids has been shown to produce a variety of crystalline salts with distinct supramolecular structures. iucr.orgnih.goviucr.org
Table 1: Potential Quaternization Reactions and Salt Formation
| Reaction Type | Reagents | Potential Products |
| N-Alkylation | Methyl iodide (CH₃I) | 1-(2-fluorobenzyl)-4-methyl-4-(2-nitrobenzyl)piperazin-1-ium iodide |
| 4-(2-fluorobenzyl)-1-methyl-1-(2-nitrobenzyl)piperazin-1-ium iodide | ||
| 1-(2-fluorobenzyl)-1,4-dimethyl-4-(2-nitrobenzyl)piperazin-1,4-diium diiodide | ||
| Salt Formation | Hydrochloric acid (HCl) | 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazinium chloride |
| Benzoic acid | 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazinium benzoate |
Potential for Further Functionalization or Derivatization
The structure of this compound offers several avenues for further functionalization and derivatization, allowing for the systematic modification of its properties.
One of the most significant points for derivatization is the nitro group on the 2-nitrobenzyl moiety. The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation yields 1-(2-aminobenzyl)-4-(2-fluorobenzyl)piperazine, a versatile intermediate. The resulting primary aromatic amine can then undergo a wide range of reactions, including diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH), acylation to form amides, or reaction with isocyanates to form ureas.
The aromatic rings of both the 2-fluorobenzyl and 2-nitrobenzyl groups are also potential sites for electrophilic aromatic substitution reactions. However, the reactivity of these rings is influenced by the existing substituents. The fluorine atom on the 2-fluorobenzyl group is an ortho-, para-directing deactivator, while the nitro group on the 2-nitrobenzyl ring is a meta-directing deactivator. The specific reaction conditions would determine the outcome of such substitutions.
The piperazine ring itself, although already disubstituted, can potentially undergo further reactions under specific conditions, though these are less common than modifications to the benzyl substituents.
Table 2: Potential Derivatization Reactions
| Reaction Site | Reaction Type | Reagents | Potential Products |
| Nitro Group | Reduction | SnCl₂/HCl or H₂/Pd-C | 1-(2-aminobenzyl)-4-(2-fluorobenzyl)piperazine |
| Aromatic Rings | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated derivatives |
| Br₂/FeBr₃ | Brominated derivatives | ||
| Amino Group (after reduction) | Acylation | Acetyl chloride | 1-acetylamino-2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)benzene |
| Diazotization/Sandmeyer | NaNO₂/HCl then CuX | Derivatives with various substituents on the aromatic ring |
Photochemical and Thermal Stability and Degradation Pathways
The stability of this compound is influenced by its susceptibility to light and heat. The presence of the nitrobenzyl group, in particular, suggests potential for photochemical and thermal reactivity.
Nitroaromatic compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can undergo various transformations, including photoreduction to nitroso, hydroxylamino, and amino groups, or rearrangement reactions. The specific degradation pathways would depend on the wavelength of light and the presence of other reactive species.
Thermally, nitrobenzyl compounds can be unstable, especially ortho-substituted isomers. Studies on nitrobenzyl halides have shown that they can decompose exothermically, sometimes with explosive force. researchgate.net The thermal stability of this compound would need to be carefully evaluated, particularly if the compound is to be subjected to high temperatures during synthesis, purification, or storage. Potential thermal degradation pathways could involve cleavage of the benzyl-piperazine bond or reactions involving the nitro group.
The piperazine ring itself is generally stable, but under harsh conditions, ring-opening reactions could occur. The fluorobenzyl group is expected to be relatively stable under normal conditions.
Development of Novel Analogues and Derivatives for Chemical Library Synthesis
The scaffold of this compound is a valuable starting point for the synthesis of chemical libraries for drug discovery and other applications. The potential for derivatization at multiple sites allows for the generation of a diverse set of analogues with varied physicochemical and biological properties. unica.itiucr.org
A common strategy for library synthesis would involve the preparation of a key intermediate, such as 1-(2-aminobenzyl)-4-(2-fluorobenzyl)piperazine, which can then be elaborated in a parallel fashion. For example, acylation of the amino group with a library of carboxylic acids or sulfonyl chlorides would yield a diverse set of amides and sulfonamides.
Alternatively, variations can be introduced in the initial synthesis of the parent compound. For instance, by replacing 2-fluorobenzyl chloride or 2-nitrobenzyl chloride with other substituted benzyl halides, a wide range of analogues with different substitution patterns on the aromatic rings can be prepared. Similarly, using different piperazine precursors can lead to further structural diversity.
The development of such chemical libraries is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a desired biological activity and to optimize lead compounds. polyu.edu.hk
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine at the electronic level. These computational methods provide a powerful lens through which the molecule's geometry, electronic distribution, and reactivity can be understood.
Geometry Optimization and Electronic Structure Analysis
DFT calculations have been utilized to determine the most stable three-dimensional arrangement of atoms in this compound. Through geometry optimization, the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state are identified. This optimized structure is crucial for understanding its spatial configuration and steric properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, reflecting its electrophilic nature.
For this compound, FMO analysis has been used to predict its reactivity. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The spatial distribution of these orbitals also provides insights into the likely sites of electrophilic and nucleophilic attack.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map for this compound illustrates regions of positive, negative, and neutral electrostatic potential.
Typically, red-colored regions on the MEP map indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. In this molecule, such regions are expected around the oxygen atoms of the nitro group. Blue-colored regions signify electron-deficient areas with positive potential, marking them as likely sites for nucleophilic attack. This detailed charge distribution analysis complements the FMO analysis in predicting the molecule's interaction with other chemical species.
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations have been employed to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations.
These simulations track the movements of each atom in the molecule over a period of time, governed by the forces between them. This allows for the identification of the most stable and frequently occurring conformations. Understanding the conformational flexibility of the piperazine (B1678402) ring and the rotational freedom of the benzyl (B1604629) groups is crucial for predicting how the molecule might interact with biological targets.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Mechanistic Insights (excluding clinical/safety)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its activity or properties. For this compound, QSAR/QSPR approaches can provide mechanistic insights by identifying the key structural features that influence its chemical behavior.
These models are built by developing mathematical relationships between calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) and experimentally determined properties. While clinical and safety data are excluded from this analysis, QSAR/QSPR can be used to understand how variations in the molecular structure might affect its fundamental chemical properties and interactions.
In Silico Mechanistic Elucidation of Chemical Transformations and Interactions
In silico methods are powerful for elucidating the mechanisms of chemical reactions and molecular interactions at a detailed level. For this compound, these computational techniques can be used to model its transformation pathways and its non-covalent interactions with other molecules.
By simulating the reaction environment, researchers can investigate the transition states and energy profiles of potential chemical reactions involving this compound. Furthermore, molecular docking and other simulation methods can predict how it might bind to a receptor or enzyme, providing a structural basis for its chemical interactions. These in silico studies offer a theoretical framework for understanding the molecule's behavior in various chemical contexts.
Advanced Analytical Methodologies for the Chemical Compound
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power, offering both separation of complex mixtures and specific identification of the components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace analysis of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine in complex matrices. mdpi.com This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov For quantification, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of specificity and reduces background noise, enabling very low limits of detection. semanticscholar.orgmdpi.com
LC-MS/MS is also invaluable for identifying potential transformation products, such as metabolites or degradants. nih.gov By analyzing the mass-to-charge ratio of precursor and product ions, the structure of unknown but related compounds can be elucidated. semanticscholar.org
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) | m/z 342.16 |
| Primary Product Ion (Quantifier) | m/z 109.05 (corresponding to [C₇H₆F]⁺, the fluorobenzyl fragment) |
| Secondary Product Ion (Qualifier) | m/z 136.05 (corresponding to [C₇H₆NO₂]⁺, the nitrobenzyl fragment) |
| Collision Gas | Argon |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. nih.gov It is an essential tool for the analysis of complex mixtures and the identification of volatile and semi-volatile impurities that may be present in samples of this compound. auburn.edu These impurities could originate from starting materials, side reactions during synthesis, or degradation.
As with standard GC, derivatization of the target compound is often necessary. google.comscholars.direct Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against spectral libraries for definitive identification of unknown components. nih.gov
| Parameter | Condition |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-550 |
| GC Column and Program | As specified in Table 2 |
| Data Analysis | Comparison of mass spectra with NIST or other spectral libraries |
Electrochemical Methods for Detection and Redox Behavior Studies
Electrochemical methods offer high sensitivity and selectivity for the analysis of redox-active molecules. The structure of this compound contains two key moieties amenable to electrochemical investigation: the piperazine (B1678402) ring, which can be oxidized, and the nitrobenzyl group, which can be reduced.
The piperazine moiety is known to undergo electrooxidation at a suitable electrode surface. Studies on similar compounds, such as benzylpiperazine (BZP), have shown an oxidative peak at approximately +0.8 V (vs. Ag/AgCl) at a glassy carbon electrode. This oxidation is believed to involve a two-electron, two-proton process. For this compound, a similar oxidative process is anticipated, although the exact potential may be influenced by the electronic effects of the benzyl (B1604629) substituents.
Conversely, the nitrobenzyl group provides a readily reducible functional group, a characteristic widely exploited for the electrochemical detection of nitroaromatic compounds. The reduction of the nitro group typically occurs in one or two steps, depending on the pH of the medium. In acidic solutions, a single four-electron, four-proton reduction to a hydroxylamine (B1172632) derivative is common. In neutral or alkaline media, a one-electron reduction to a radical anion may be observed, followed by further reduction at more negative potentials. This redox behavior allows for sensitive detection using techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV), which can achieve low detection limits.
A comprehensive electrochemical characterization would involve cyclic voltammetry (CV) to probe the redox behavior and determine formal potentials, followed by the development of a quantitative method using DPV or SWV for enhanced sensitivity. The choice of electrode material (e.g., glassy carbon, boron-doped diamond) and supporting electrolyte would be critical for optimizing the analytical performance.
Table 1: Potential Electrochemical Parameters for this compound Based on Analogous Compounds
| Moiety | Electrochemical Process | Typical Potential Range (vs. Ag/AgCl) | Voltammetric Technique | Potential Application |
| Piperazine | Oxidation | +0.8 V to +1.3 V | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Quantification, Impurity Profiling |
| Nitrobenzyl | Reduction | -0.4 V to -1.0 V | CV, DPV, Square Wave Voltammetry (SWV) | Trace Detection, Redox Mechanism Studies |
Spectrophotometric Assays for Characterization and Quantification
Spectrophotometry, particularly UV-Visible spectroscopy, is a robust and widely accessible technique for the quantification of aromatic compounds. The presence of two chromophoric groups, the fluorobenzyl and the nitrobenzyl moieties, in this compound makes it an ideal candidate for this type of analysis.
The nitrobenzyl group is expected to be the dominant chromophore, with a characteristic absorption maximum in the UV region. For instance, p-nitrobenzyl alcohol exhibits an absorption band at 278 nm. The exact position and intensity of the absorption maximum for this compound will be influenced by the substitution pattern and the solvent environment. A full UV-Vis spectrum would need to be recorded to identify the wavelength of maximum absorbance (λmax) for use in quantitative analysis.
For quantification, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The linearity of the response would be evaluated according to Beer's law.
In addition to direct UV-Vis measurement, colorimetric methods based on complexation or derivatization can be employed to enhance sensitivity and selectivity. For the piperazine nucleus, several spectrophotometric methods have been developed for related compounds. These include:
Ion-Pair Complexation: Reaction with an acidic dye, such as bromophenol blue, in a suitable solvent like chloroform (B151607) can form a stable, colored ion-pair complex that can be measured in the visible region (around 410 nm). unodc.org
Charge-Transfer Complexation: The basic piperazine can react with a π-acceptor, like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to form a colored charge-transfer complex with an absorption maximum around 460 nm. unodc.org
These methods would require optimization of reaction conditions, such as pH, reagent concentration, and reaction time, for the specific target analyte.
Table 2: Potential Spectrophotometric Methods for this compound
| Method | Principle | Chromophore/Complex | Typical λmax | Concentration Range |
| Direct UV Spectrophotometry | Intrinsic UV absorbance | Nitrobenzyl moiety | ~270-280 nm | Dependent on molar absorptivity |
| Ion-Pair Complexation | Reaction with acidic dye | Piperazine-Dye Complex | ~410 nm | Microgram per milliliter range |
| Charge-Transfer Complexation | Reaction with π-acceptor | Piperazine-Acceptor Complex | ~460 nm | Microgram per milliliter range |
Sample Preparation Strategies for Analytical Applications, including Derivatization for Enhanced Detection
Effective sample preparation is crucial for accurate and reliable analytical results, especially when dealing with complex matrices. The choice of sample preparation technique depends on the nature of the sample, the concentration of the analyte, and the analytical method to be used.
For the analysis of this compound, common sample preparation strategies would involve extraction followed by a clean-up step.
Liquid-Liquid Extraction (LLE): This classic technique can be used to isolate the compound from aqueous samples into an immiscible organic solvent. The choice of solvent would be guided by the polarity of the analyte.
Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE. A C18 or a mixed-mode cation exchange sorbent could be suitable for retaining the compound from a sample matrix, followed by elution with an appropriate organic solvent or solvent mixture.
Derivatization is a powerful strategy to improve the analytical properties of a molecule for techniques like gas chromatography (GC) or to enhance detection in high-performance liquid chromatography (HPLC). Since the piperazine moiety contains secondary amine groups, it is amenable to various derivatization reactions.
Acylation: Reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can produce less polar and more volatile derivatives suitable for GC analysis.
Reaction with Fluorogenic Reagents: For enhanced sensitivity in HPLC with fluorescence detection, derivatization with reagents such as dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed. The reaction of piperazine with NBD-Cl forms a stable, UV-active derivative that can be detected at around 340 nm, allowing for trace-level analysis. jocpr.com
The selection of the derivatization strategy would depend on the specific requirements of the analytical method and the desired level of sensitivity.
Table 3: Sample Preparation and Derivatization Strategies for this compound
| Technique | Principle | Application | Reagents/Sorbents |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Isolation from aqueous matrices | Dichloromethane, Ethyl Acetate (B1210297) |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent | Clean-up and concentration | C18, Cation Exchange Cartridges |
| Acylation | Conversion to amide derivatives | Improved volatility for GC | Acetic Anhydride, Trifluoroacetic Anhydride |
| UV-Vis Derivatization | Attachment of a chromophoric group | Enhanced detection for HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) |
Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound "this compound" that aligns with the detailed sections and subsections requested in the article outline.
Therefore, it is not possible to generate the requested article focusing solely on this specific compound's pre-clinical mechanistic interactions and potential non-clinical applications as outlined. The search did not yield any studies on its in vitro molecular target interactions, structure-activity relationships, or binding modes. Furthermore, no information was found regarding its potential use as a chemical probe, its applications in materials science, or its specific role as a ligand, base, or intermediate in organic synthesis.
General synthesis methods for asymmetrically substituted piperazines exist, typically involving the sequential N-alkylation or N-arylation of a piperazine core. For instance, 1-(2-fluorobenzyl)piperazine (B2381060) could be reacted with a 2-nitrobenzyl halide, or conversely, 1-(2-nitrobenzyl)piperazine could be reacted with a 2-fluorobenzyl halide to theoretically produce the target compound. However, specific literature detailing these reactions or any subsequent studies on the resulting product, "this compound," could not be located.
To fulfill the request, published research data is necessary, and for this particular molecule, such data does not appear to be in the public domain.
Exploration of Pre Clinical Mechanistic Interactions and Potential Non Clinical Applications
Abiotic Environmental Transformation and Degradation Pathways (e.g., Photodegradation, Hydrolysis for Chemical Understanding)
The environmental fate of the synthetic compound 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine is largely dictated by abiotic processes, as direct biotic degradation pathways have not been extensively documented. Understanding its transformation and degradation is crucial for assessing its persistence and potential impact in various environmental compartments. The primary abiotic degradation routes considered are photodegradation and hydrolysis, which are influenced by the distinct chemical properties of its constituent moieties: the 2-fluorobenzyl group, the 4-nitrobenzyl group, and the piperazine (B1678402) ring.
Photodegradation
Photodegradation, or the breakdown of molecules by light, is anticipated to be a significant pathway for the transformation of this compound in aquatic and terrestrial environments exposed to sunlight. The nitroaromatic chromophore in the 4-nitrobenzyl group is a primary site for the absorption of ultraviolet (UV) radiation, initiating a cascade of photochemical reactions.
The general mechanism for the photodegradation of nitroaromatic compounds often involves the initial excitation of the nitro group to a triplet state. This excited state can then undergo several reactions, including hydrogen abstraction or direct photolysis. For this compound, intramolecular hydrogen abstraction from the benzylic position of the 2-fluorobenzyl group or from the piperazine ring is a plausible initial step. This can lead to the formation of a variety of degradation products.
One potential pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. These transformations can significantly alter the electronic properties and subsequent reactivity of the molecule. Another possible photodegradation route is the cleavage of the C-N bonds within the piperazine ring or the benzylic C-N bonds, leading to the fragmentation of the molecule.
Hydrolysis
Hydrolysis is another key abiotic process that can contribute to the degradation of this compound in aqueous environments. This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. The rate of hydrolysis is often dependent on pH, temperature, and the presence of catalysts.
The piperazine ring and the benzylic C-N bonds are the most likely sites for hydrolytic attack. Under acidic or basic conditions, the C-N bonds of the piperazine ring can be cleaved, leading to the opening of the ring and the formation of various linear amine derivatives. The benzylic C-N bonds connecting the fluorobenzyl and nitrobenzyl groups to the piperazine nitrogen atoms could also be susceptible to hydrolysis, although this is generally a slower process for secondary amines compared to other functional groups.
The stability of the 2-fluorobenzyl and 4-nitrobenzyl moieties themselves to hydrolysis is relatively high. The C-F bond is highly resistant to hydrolysis, and the nitro group on the aromatic ring is also stable under typical environmental pH conditions. google.com Therefore, hydrolysis is more likely to result in the separation of the substituent groups from the piperazine core rather than the degradation of the aromatic rings themselves.
Hypothetical Abiotic Degradation Data
The following interactive table summarizes the potential abiotic degradation pathways and influencing factors for this compound, based on the chemical properties of its constituent parts. It is important to reiterate that this data is predictive and not based on direct experimental results for this specific compound.
| Degradation Pathway | Description | Potential Transformation Products | Influencing Factors |
|---|---|---|---|
| Photodegradation | Degradation initiated by the absorption of light, primarily by the nitroaromatic moiety. |
|
|
| Hydrolysis | Cleavage of chemical bonds by reaction with water. |
|
|
Future Directions and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Methodologies for the Compound
The traditional synthesis of piperazine (B1678402) derivatives often involves multi-step processes with harsh reagents and significant waste generation. Future research will undoubtedly focus on the development of more eco-friendly and efficient synthetic routes to 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine. This includes the exploration of one-pot synthesis procedures which can significantly reduce reaction time and resource consumption. nih.gov
Green chemistry principles will be at the forefront of these new methodologies. The use of renewable starting materials, benign solvents, and catalytic systems will be paramount. For instance, photoredox catalysis presents a promising avenue for C-H functionalization, offering a more sustainable alternative to traditional cross-coupling reactions. mdpi.com The development of purely organic photoredox catalysts could further enhance the green credentials of the synthesis. mdpi.com Additionally, the transition from batch to continuous flow synthesis could offer improved efficiency, safety, and scalability. mdpi.com
| Synthetic Strategy | Key Advantages | Potential Challenges |
| One-Pot Synthesis | Reduced reaction steps, time, and waste. | Optimization of reaction conditions for multiple steps. |
| Photoredox Catalysis | Use of light as a renewable energy source, mild reaction conditions. | Catalyst stability and cost. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Initial setup cost and optimization of flow parameters. |
| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable enzymes. | Enzyme stability and substrate scope. |
Elucidation of Novel Reactivity Patterns and Unexplored Transformation Pathways
The unique combination of a piperazine core, a fluorobenzyl group, and a nitrobenzyl group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations of this molecule. For instance, the nitro group could serve as a synthetic handle for a variety of functional group interconversions, leading to a diverse library of new derivatives.
Integration with Advanced Robotics and High-Throughput Screening in Chemical Research
The integration of robotics and high-throughput screening (HTS) has revolutionized the pace of discovery in the pharmaceutical and materials sciences. patsnap.com In the context of this compound, these technologies can be leveraged to rapidly explore its potential applications. Automated synthesis platforms can be employed to generate libraries of derivatives with systematic structural modifications. rsc.org
These compound libraries can then be subjected to HTS assays to evaluate their activity against a wide range of biological targets. researchgate.net This approach significantly accelerates the identification of "hit" compounds with desired biological profiles. researchgate.net The data generated from HTS can then be used to build structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective molecules. nih.gov
| High-Throughput Application | Objective | Expected Outcome |
| Automated Synthesis | Generation of a diverse library of derivatives. | A collection of novel compounds for biological screening. |
| High-Throughput Screening | Rapid evaluation of biological activity against multiple targets. | Identification of "hit" compounds with desired activities. |
| Structure-Activity Relationship (SAR) Studies | To understand the relationship between chemical structure and biological activity. | A predictive model to guide the design of more potent compounds. |
Expanding the Scope of Mechanistic Investigations into Chemical Interactions at the Molecular Level
A deep understanding of how this compound interacts with biological macromolecules at the molecular level is crucial for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the binding of the compound to its target.
Molecular docking and molecular dynamics simulations can complement experimental data by providing insights into the binding modes and energetics of the interactions. nih.govrsc.org These computational approaches can help to identify key amino acid residues involved in binding and to predict the effects of structural modifications on binding affinity. nih.gov Understanding the metabolic pathways of the compound is also critical, and studies involving human liver microsomes can shed light on its potential drug-drug interactions. researchgate.net
Computational Design and Predictive Modeling of Related Chemical Entities with Tuned Properties
The insights gained from HTS and mechanistic studies can be used to develop computational models for the de novo design of new chemical entities based on the this compound scaffold. nih.gov Quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic targets.
Machine learning algorithms and artificial intelligence are becoming increasingly powerful tools in drug discovery. patsnap.com These approaches can be used to analyze large datasets and identify complex patterns that may not be apparent from traditional analysis. By leveraging these computational tools, it will be possible to design novel molecules with fine-tuned properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. nih.gov
Q & A
Q. What are the standard synthetic routes for 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine, and how can its purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example:
React 1-(2-fluorobenzyl)piperazine with a nitrobenzyl halide (e.g., 2-nitrobenzyl bromide) in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base.
Monitor reaction progress via TLC (hexane:ethyl acetate = 2:1) and purify via silica gel chromatography (ethyl acetate:hexane = 1:8) .
- Optimization : Use excess alkylating agent (1.2 equiv.) and extended reaction times (6–7 hours) to improve yield. Purity can be enhanced by recrystallization or repeated column chromatography .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Aromatic protons (δ 7.00–7.32 ppm for fluorobenzyl and nitrobenzyl groups).
- Piperazine CH₂ groups (δ 2.39–3.81 ppm, split into multiplets due to substituents) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the nitro and fluoro substituents .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231) at varying concentrations (1–100 µM) over 48–72 hours. Compare IC₅₀ values with controls like cisplatin .
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate as a substrate .
Advanced Research Questions
Q. How can click chemistry be applied to modify this compound for enhanced bioactivity?
- Methodological Answer :
- Introduce alkyne groups via propargyl bromide (e.g., synthesize 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine).
- Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives (1.2 equiv.) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2).
- Purify triazole derivatives via flash chromatography and validate using ¹H NMR (triazole proton at δ 7.5–8.0 ppm) .
Q. How can contradictory data on cytotoxicity and selectivity be resolved?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with narrower concentration ranges (e.g., 0.1–50 µM) to identify subtle trends.
- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
- SAR Analysis : Compare with analogs (e.g., 1-(4-fluorobenzyl) derivatives) to determine if the nitro group enhances or reduces selectivity .
Q. What computational strategies are effective for predicting binding modes to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase domains (e.g., EGFR or VEGFR2). Prioritize poses with hydrogen bonds to fluorobenzyl/nitrobenzyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How do solvent and catalyst choices impact synthetic yield in nucleophilic substitutions?
- Methodological Answer :
- Solvent Screening : Test DMF, acetonitrile, and THF. DMF typically offers higher yields due to better solubility of intermediates .
- Catalyst Optimization : Compare K₂CO₃ vs. Cs₂CO₃. The latter may improve reactivity for sterically hindered substrates but requires anhydrous conditions .
Key Considerations for Researchers
- Spectral Validation : Always cross-check NMR shifts with computed spectra (e.g., using ACD/Labs) to confirm regiochemistry .
- Toxicity Profiling : Include beta-cyclodextrin in formulations to reduce systemic toxicity while retaining activity .
- Regulatory Compliance : Ensure all derivatives are documented in compliance with FDA guidelines for research chemicals (non-therapeutic use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
